molecular formula C14H22S B14625657 Benzene, [(heptylthio)methyl]- CAS No. 58587-21-6

Benzene, [(heptylthio)methyl]-

Cat. No.: B14625657
CAS No.: 58587-21-6
M. Wt: 222.39 g/mol
InChI Key: ZLSIEZMUVPPKDI-UHFFFAOYSA-N
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Description

Benzene, [(heptylthio)methyl]- is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a heptylthio group (a heptyl chain attached to a sulfur atom) and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzene, [(heptylthio)methyl]- typically involves the introduction of the heptylthio group to the benzene ring through a substitution reaction. One common method is the Friedel-Crafts alkylation, where benzene reacts with a heptylthio chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of benzene derivatives often involves similar Friedel-Crafts alkylation processes, scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, with careful control of temperature and catalyst concentration to ensure efficient production.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and cyclohexane derivatives.

    Substitution: Halogenated, nitrated, or alkylated benzene derivatives.

Scientific Research Applications

Benzene, [(heptylthio)methyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzene, [(heptylthio)methyl]- involves its interaction with molecular targets through its aromatic ring and heptylthio group. The compound can participate in various chemical reactions, such as electrophilic aromatic substitution, where the benzene ring acts as a nucleophile. The heptylthio group can undergo oxidation or reduction, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

    Toluene (methylbenzene): Similar structure but with a methyl group instead of a heptylthio group.

    Ethylbenzene: Contains an ethyl group instead of a heptylthio group.

    Phenylheptane: Similar heptyl chain but lacks the sulfur atom.

Uniqueness: Benzene, [(heptylthio)methyl]- is unique due to the presence of the heptylthio group, which imparts distinct chemical properties compared to other benzene derivatives.

Properties

CAS No.

58587-21-6

Molecular Formula

C14H22S

Molecular Weight

222.39 g/mol

IUPAC Name

heptylsulfanylmethylbenzene

InChI

InChI=1S/C14H22S/c1-2-3-4-5-9-12-15-13-14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3

InChI Key

ZLSIEZMUVPPKDI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSCC1=CC=CC=C1

Origin of Product

United States

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